3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile
Overview
Description
3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydropyridinyl group attached to an indole ring with a carbonitrile substituent. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile involves several steps, typically starting with the preparation of the indole ring. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The tetrahydropyridinyl group can be introduced through a cyclization reaction involving a suitable precursor, such as a pyridine derivative.
Chemical Reactions Analysis
3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer
Mechanism of Action
The mechanism of action of 3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to act as an agonist or antagonist at serotonin receptors, modulating neurotransmitter release and affecting various physiological processes. The compound’s ability to cross the blood-brain barrier makes it a potential candidate for the treatment of central nervous system disorders .
Comparison with Similar Compounds
3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile can be compared with other similar compounds, such as:
6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole: This compound has a nitro group instead of a carbonitrile group, which affects its reactivity and biological activity.
5-Chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride: This compound has a chloro and methyl group, which also influence its chemical and biological properties.
Properties
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-8-10-1-2-12-13(9-17-14(12)7-10)11-3-5-16-6-4-11/h1-3,7,9,16-17H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPFBDQUJAEQPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2C=CC(=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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